molecular formula C16H14BrClN2O2 B11540776 2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide

2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide

Cat. No.: B11540776
M. Wt: 381.6 g/mol
InChI Key: LVUJIMAZACLJTF-DJKKODMXSA-N
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Description

2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(2-methylphenyl)methylidene]acetohydrazide: is a chemical compound with the following properties:

Preparation Methods

Synthetic Routes: The synthetic route for this compound involves the reaction of 2-(2-bromo-4-chlorophenoxy)acetic acid with hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, which subsequently cyclizes to yield the target compound .

Reaction Conditions:
  • Reactants: 2-(2-bromo-4-chlorophenoxy)acetic acid, hydrazine hydrate
  • Solvent: Ethanol or methanol
  • Temperature: Typically refluxed at elevated temperatures
  • Catalyst: None required

Industrial Production Methods: While there is limited information on large-scale industrial production, the compound can be synthesized in the laboratory using the methods described above.

Chemical Reactions Analysis

Reactions:

    Hydrazone Formation: The initial step involves the condensation of the carboxylic acid group with hydrazine, resulting in the formation of the hydrazone.

    Cyclization: The hydrazone undergoes intramolecular cyclization to yield the final product.

Common Reagents and Conditions:

    2-(2-bromo-4-chlorophenoxy)acetic acid: Starting material

    Hydrazine hydrate: Reactant for hydrazone formation

    Ethanol or methanol: Solvent for the reaction

Major Products: The major product is 2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(2-methylphenyl)methylidene]acetohydrazide .

Scientific Research Applications

    Chemistry: It can serve as a building block for the synthesis of more complex molecules.

    Biology: Researchers may explore its interactions with biological systems.

    Medicine: Investigations into its pharmacological properties could be valuable.

    Industry: It might find use in materials science or as a reagent.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an area of ongoing research. It may interact with specific molecular targets or pathways, but further studies are needed to elucidate these details.

Properties

Molecular Formula

C16H14BrClN2O2

Molecular Weight

381.6 g/mol

IUPAC Name

2-(2-bromo-4-chlorophenoxy)-N-[(E)-(2-methylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H14BrClN2O2/c1-11-4-2-3-5-12(11)9-19-20-16(21)10-22-15-7-6-13(18)8-14(15)17/h2-9H,10H2,1H3,(H,20,21)/b19-9+

InChI Key

LVUJIMAZACLJTF-DJKKODMXSA-N

Isomeric SMILES

CC1=CC=CC=C1/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Br

Canonical SMILES

CC1=CC=CC=C1C=NNC(=O)COC2=C(C=C(C=C2)Cl)Br

Origin of Product

United States

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